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Compound of Interest

Compound Name: 3-ethenyl-1-methylpyrrolidin-3-ol

Cat. No.: B6202525 Get Quote

An In-depth Technical Guide to 1-Methyl-3-
pyrrolidinol
Disclaimer: A comprehensive literature search for "3-ethenyl-1-methylpyrrolidin-3-ol" did not

yield any specific information on its synthesis, properties, or biological activity. This document

provides a detailed review of the closely related and structurally similar compound, 1-methyl-3-

pyrrolidinol, for which a significant body of literature is available. This guide is intended for

researchers, scientists, and drug development professionals.

Introduction to 1-Methyl-3-pyrrolidinol
1-Methyl-3-pyrrolidinol, also known as N-methyl-3-pyrrolidinol, is a heterocyclic organic

compound. It exists as a racemic mixture and as two distinct enantiomers, (R)-(-)-1-methyl-3-

pyrrolidinol and (S)-(+)-1-methyl-3-pyrrolidinol. This compound serves as a crucial building

block and intermediate in the synthesis of various pharmaceutical compounds and fine

chemicals.[1] Its utility is particularly noted in the preparation of novel anticholinergic drugs.[2]

The pyrrolidinol scaffold is of significant interest in medicinal chemistry due to its presence in a

wide array of biologically active molecules.[3]
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The chemical and physical properties of 1-methyl-3-pyrrolidinol and its enantiomers are

summarized in the table below.

Property
Racemic 1-
Methyl-3-
pyrrolidinol

(R)-(-)-1-
Methyl-3-
pyrrolidinol

(S)-(+)-1-
Methyl-3-
pyrrolidinol

Reference(s)

CAS Number 13220-33-2 104641-60-3 104641-59-0 [4][5][6]

Molecular

Formula
C₅H₁₁NO C₅H₁₁NO C₅H₁₁NO [4][5][6]

Molecular Weight 101.15 g/mol 101.15 g/mol 101.15 g/mol [4][5][6]

Appearance
Clear colorless to

pale yellow liquid

Colorless to light

orange to yellow

liquid

- [2][7]

Boiling Point
50-52 °C @ 1

mmHg

50-52 °C @ 1

mmHg
181-182 °C [2][8][9]

Density
0.921 g/mL at 25

°C

0.921 g/mL at 25

°C

0.993 g/mL at 25

°C
[2][8][9]

Refractive Index

(n²⁰/D)
1.464 1.464 1.466 [2][8][9]

Optical Activity

([α]²⁰/D)
-

-7° (c=1% in

chloroform)

+6° (c=1 in

chloroform)
[9][10]

Flash Point 70 °C (159 °F) 70 °C (158 °F) 88.9 °C (192 °F) [8][9][10]

Purity ≥95% ≥98% 95% [1][9]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-methyl-3-

pyrrolidinol.
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Spectrum Type Data Availability Reference(s)

¹H NMR Available [10]

¹³C NMR Available [10]

Mass Spectrum (EI) Available [1]

FTIR Available [5]

Experimental Protocols: Synthesis of 1-Methyl-3-
pyrrolidinol
Several synthetic routes for the preparation of 1-methyl-3-pyrrolidinol have been reported. The

following sections detail the experimental protocols for some of the key methods.

Method 1: Synthesis from 1,4-Dichloro-2-butanol and
Methylamine
This method involves the cyclization of 1,4-dichloro-2-butanol with methylamine.[2][11]

Protocol:

A 40 wt% aqueous solution of methylamine (250 g) is charged into a 500 mL four-necked

flask and cooled to 10 °C in an ice-water bath.[8]

While stirring, 1,4-dichloro-2-butanol (102 g) is added dropwise, maintaining the temperature

below 15 °C. The addition takes approximately 15 minutes.[8]

The reaction mixture is then transferred to a 500 mL autoclave. The autoclave is sealed and

the pressure is adjusted to 1.0 ± 0.1 MPa.[8]

The mixture is heated to 120 °C and stirred for about 10 hours. The reaction progress is

monitored by Gas Chromatography (GC) until the disappearance of the starting material.[8]

After the reaction is complete, the mixture is cooled to room temperature.[11]
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Sodium hydroxide (110 g) is added in batches, which leads to the release of a large amount

of methylamine gas. The temperature is controlled to stay below 50 °C. A significant amount

of white solid precipitates.[8]

The mixture is stirred for 1 hour and then filtered.[11]

The filtrate is allowed to separate into layers. The upper organic phase is treated with

ethanol (100 mL) and anhydrous magnesium sulfate (18 g) and stirred for 2-3 hours.[11]

The mixture is filtered again, and the filtrate is concentrated under reduced pressure to yield

a yellow, transparent, oily liquid.[11]

The crude product is purified by vacuum distillation to obtain colorless and transparent 1-

methyl-3-pyrrolidinol.[11]

Yield: 64.8% Purity: 99.3% (HPLC)[11]

1,4-Dichloro-2-butanol

1. 10-15°C, dropwise addition
2. Autoclave, 1.0 MPa, 120°C, 10h

Methylamine (40% aq.)

1. NaOH addition
2. Filtration

3. Extraction & Drying
4. Concentration

Vacuum Distillation 1-Methyl-3-pyrrolidinol

Click to download full resolution via product page

Caption: Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-Dichloro-2-butanol.

Method 2: Synthesis from Malic Acid and Methylamine
This is a multi-step synthesis that starts from malic acid and involves a ring-closure reaction

followed by reduction.[8]

Protocol:

Step 1: Synthesis of the Intermediate Compound III
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Malic acid (compound I) and a 40% aqueous solution of methylamine (compound II) are

added to a suitable solvent such as chlorobenzene or xylene in a reaction vessel.[8]

The mixture is stirred at 15 °C for 30 minutes.[8]

The reaction is then heated to reflux, and a water separation reaction is carried out for 10-14

hours.[8]

After cooling, the solvent is removed by concentration, and a second solvent is added for

recrystallization to obtain the intermediate compound III.[8]

Step 2: Reduction to 1-Methyl-3-pyrrolidinol

A reducing agent (e.g., sodium borohydride, potassium borohydride) and tetrahydrofuran are

added to a reaction vessel under an inert atmosphere and cooled.[8]

Dimethyl sulfate is added dropwise, followed by a heat preservation reaction.[8]

A mixed solution of the intermediate compound III, trimethyl borate, and tetrahydrofuran is

then added dropwise.[8]

The reaction is carried out with temperature control to yield 1-methyl-3-pyrrolidinol.[8]

Malic Acid

Reflux in Xylene
(Water separation)

Methylamine

Intermediate Compound III

THF, Trimethyl borate,
Dimethyl sulfate

Reducing Agent
(e.g., NaBH4)

1-Methyl-3-pyrrolidinol

Click to download full resolution via product page

Caption: Multi-step synthesis of 1-Methyl-3-pyrrolidinol from Malic Acid.

Method 3: Reductive Amination of (3R)-pyrrolidin-3-ol
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This method is an example of reductive amination to introduce the N-methyl group.[3]

Protocol:

(3R)-pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), methanol

(300.1 g), and 5% platinum on carbon (3.7 g, water-containing) are mixed in a reaction

vessel.[3]

The mixture is reacted at 20 °C for 6.1 hours under a hydrogen pressure of 0.4 to 0.5 MPa.

The disappearance of the starting material is confirmed by gas chromatography.[3]

To the reaction solution, a secondary amine such as diethylamine (2.5 g) is added.[3][7]

The mixture is further reacted at 20 °C for 3.5 hours under a hydrogen pressure of 0.4 to 0.5

MPa.[3][7]

After the reaction is complete, the platinum on carbon catalyst is removed by filtration and

washed with methanol.[7]

The filtrate and washings are concentrated. Toluene is added to the concentrate, and the

mixture is concentrated again to give an oil.[7]

The oil is purified by distillation to give (3R)-1-methylpyrrolidin-3-ol.[7]

Yield: 93% Purity: 99.5%[12]

(3R)-pyrrolidin-3-ol

Methanol, 20°C,
0.4-0.5 MPa H₂

Paraformaldehyde

5% Pt/C, H₂

Addition of Diethylamine 20°C,
0.4-0.5 MPa H₂

Filtration & Concentration Distillation (3R)-1-Methylpyrrolidin-3-ol
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Click to download full resolution via product page

Caption: Synthesis of (3R)-1-Methylpyrrolidin-3-ol via Reductive Amination.

Biological Activity and Applications
The primary application of 1-methyl-3-pyrrolidinol is as a versatile synthetic intermediate in the

pharmaceutical industry.[9] It is a key component in the synthesis of various biologically active

molecules. For instance, it is used in the asymmetric synthesis of constrained (-)-S-adenosyl-L-

homocysteine (SAH) analogs which act as DNA methyltransferase inhibitors.[10] It is also a

reactant for the preparation of diaryl acylaminopyrimidines as adenosine A2A antagonists and

for the synthesis of analogs of istaroxime, a potent inhibitor of Na+,K+-ATPase.[10]

Researchers utilize this compound to enhance the efficacy and safety profiles of therapeutic

agents, particularly in the areas of neuropharmacology and anti-inflammatory research.[1]

Conclusion
While no direct literature is available for "3-ethenyl-1-methylpyrrolidin-3-ol," the related

compound, 1-methyl-3-pyrrolidinol, is a well-characterized and synthetically important

molecule. This guide has provided a summary of its chemical and physical properties,

spectroscopic data, and detailed experimental protocols for its synthesis. Its role as a key

intermediate in the development of various therapeutic agents highlights its significance in

medicinal chemistry and drug discovery. The provided synthetic workflows and quantitative

data offer a valuable resource for researchers working with this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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